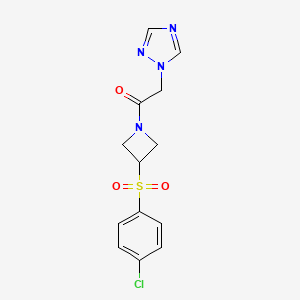![molecular formula C25H27N5O2S B2540546 2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-32-6](/img/no-structure.png)
2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C25H27N5O2S and its molecular weight is 461.58. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
The compound’s structural features suggest potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells . Further studies are needed to elucidate its precise mechanisms and optimize its efficacy.
Antioxidant Activity
The compound has demonstrated significant antioxidant properties. It effectively scavenges free radicals, making it a potential candidate for combating oxidative stress-related diseases . Researchers have evaluated its activity using the ABTS assay, where it outperformed other related compounds .
Drug Design and Development
The compound serves as a valuable scaffold for drug design. Medicinal chemists can modify its functional groups to create derivatives with improved pharmacokinetics and selectivity. Its unique heterocyclic structure offers opportunities for developing novel therapeutics.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(3-methyl-4-(3-methylphenyl)piperazin-1-yl)acetyl chloride, followed by cyclization with 2-(2-oxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-yl)acetic acid.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(3-methyl-4-(3-methylphenyl)piperazin-1-yl)acetyl chloride", "2-(2-oxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-yl)acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(3-methyl-4-(3-methylphenyl)piperazin-1-yl)acetyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 2-(3-methyl-4-(3-methylphenyl)piperazin-1-yl)-2-oxoethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.", "Step 2: Cyclization of the intermediate with 2-(2-oxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to form the final product 2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |
Numéro CAS |
1028685-32-6 |
Formule moléculaire |
C25H27N5O2S |
Poids moléculaire |
461.58 |
Nom IUPAC |
2-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C25H27N5O2S/c1-16-6-5-7-18(14-16)29-13-12-28(15-17(29)2)22(31)11-10-21-24(32)30-23(26-21)19-8-3-4-9-20(19)27-25(30)33/h3-9,14,17,21,26H,10-13,15H2,1-2H3 |
Clé InChI |
FTMPTGJZCNRJMY-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




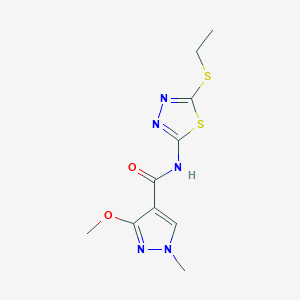
![1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540466.png)
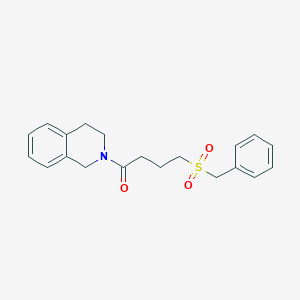


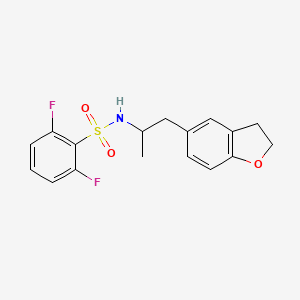
![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)
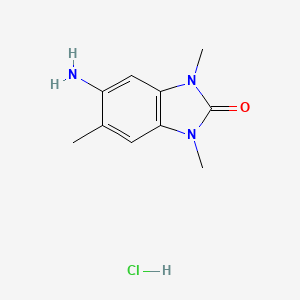
![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2540485.png)
